molecular formula C17H17NO3 B2779090 {[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate CAS No. 1794883-44-5

{[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate

Cat. No.: B2779090
CAS No.: 1794883-44-5
M. Wt: 283.327
InChI Key: PFVAZFOMQPSFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The benzoate group would contribute a benzene ring, while the 2-methylbenzyl group would add another benzene ring with a methyl group at the second position .


Chemical Reactions Analysis

The chemical reactions of this compound would be expected to be similar to those of other benzoates and 2-methylbenzyl compounds. For example, it might undergo oxidation at the benzylic position, a reaction common to alkylbenzenes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of the polar benzoate group and the nonpolar 2-methylbenzyl group .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Benzofuro[3,2-c]isoquinoline Derivatives : A method for preparing benzofuro[3,2-c]isoquinoline derivatives involved the condensation of methyl 2-(chloromethyl)-benzoate with substituted salicylonitriles and intramolecular cyclization of the resulting substituted methyl 2-[(2-cyanobenzyl)oxy]benzoates (Kalugin & Shestopalov, 2011).

Antioxidant Properties

  • Radical Scavenging Potency : A study synthesized novel 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates and evaluated their antioxidant properties, finding that the compound with an amino substituent had a significant scavenging effect (Then et al., 2017).

Enzymatic Activity and Plant Metabolism

  • Activity in Arabidopsis Glycosyltransferases : Research on Arabidopsis glycosyltransferases showed their activity towards benzoates, including 2-hydroxybenzoic acid and 4-hydroxybenzoic acid. This study provides tools for biotransformation reactions and insights into benzoate metabolism in plants (Lim et al., 2002).

Organic Synthesis Applications

  • Synthesis of Methacrylate Copolymers : A study synthesized 2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-oxoethyl 2-methylprop-2-enoate monomer and prepared copolymers with it, analyzing their structural properties, thermal degradation kinetics, and biological activity (Erol, Gencer, & Gurler, 2021).

Biochemistry and Molecular Biology

  • Benzoate-CoA Ligase Activity : In a study on a denitrifying Pseudomonas sp., enzymes catalyzing CoA thioesters of benzoate and 2-aminobenzoate were studied, providing insights into the biochemical pathways of aromatic acid degradation (Altenschmidt, Oswald, & Fuchs, 1991).

Safety and Hazards

As with any chemical compound, handling “2-((2-Methylbenzyl)amino)-2-oxoethyl benzoate” would require appropriate safety precautions. These might include avoiding inhalation and contact with skin or eyes, and using the compound only in a well-ventilated area .

Future Directions

Given the limited information available about this specific compound, future research could focus on elucidating its properties and potential applications. This could include studies of its synthesis, its physical and chemical properties, its reactivity, and any biological activity it might have .

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-13-7-5-6-10-15(13)11-18-16(19)12-21-17(20)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVAZFOMQPSFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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